

Volemitol: A Comprehensive Technical Guide on its Structure and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Volemitol

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Introduction

Volemitol, a naturally occurring seven-carbon sugar alcohol, holds significant interest in various scientific fields due to its roles in plant physiology and its potential applications as a natural sweetener.[1][2] First isolated in 1889 from the mushroom *Lactarius volemus*, this heptitol is widely distributed in nature, found in higher plants like those of the *Primula* genus, as well as in red algae, fungi, mosses, and lichens.[1][2] This technical guide provides an in-depth overview of the structure and chemical properties of **volemitol**, its biosynthetic pathway, and relevant experimental protocols for its study.

Chemical Structure and Identification

Volemitol is a heptitol, a seven-carbon sugar alcohol, with a linear chain of seven carbon atoms and a hydroxyl group attached to each. Its chemical structure is defined by a specific stereochemistry, which is crucial for its biological function and physical properties.

Identifier	Value
Systematic IUPAC Name	(2R,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol[2] [3]
Other Names	D-glycero-D-manno-heptitol, α-Sedoheptitol, β-Mannoheptitol[2]
CAS Number	488-38-0[1]
Chemical Formula	C ₇ H ₁₆ O ₇ [1][3]
Molecular Weight	212.20 g/mol [1][3]
InChI Key	OXQKEKGBFMQTML-KVTDHHQDSA-N[1]
Canonical SMILES	C(--INVALID-LINK--O)O)O)O">C@HO)O[3]

Physicochemical Properties

The physicochemical properties of **volemitol** are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

Property	Value	Source(s)
Physical State	White crystalline substance	[1][2]
Melting Point	152-153 °C	[1][2]
Boiling Point	558.3 °C at 760 mmHg (Predicted)	[4]
Solubility	Highly soluble in water	[1]
Specific Optical Rotation, [α] _D	+1.92° (c=10, water); +2.65° (water)	[5]

Note on Optical Rotation: The specific rotation of **volemitol** is dextrorotatory. Early studies reported values of +1.92° in a 10% aqueous solution and +2.65° in water.[5] It is noteworthy that the addition of borax significantly increases the dextrorotation to approximately +20.83° to +29° in a borax solution, indicating the formation of a borate-**volemitol** complex.[5]

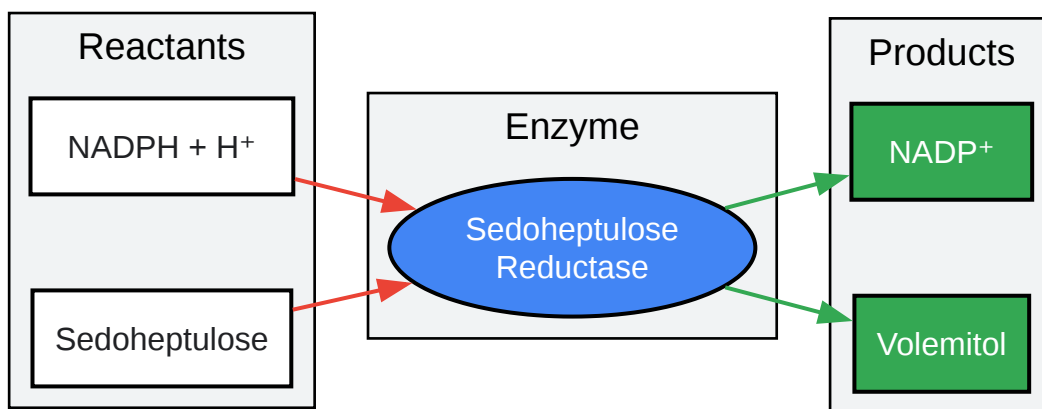
Spectroscopic Data

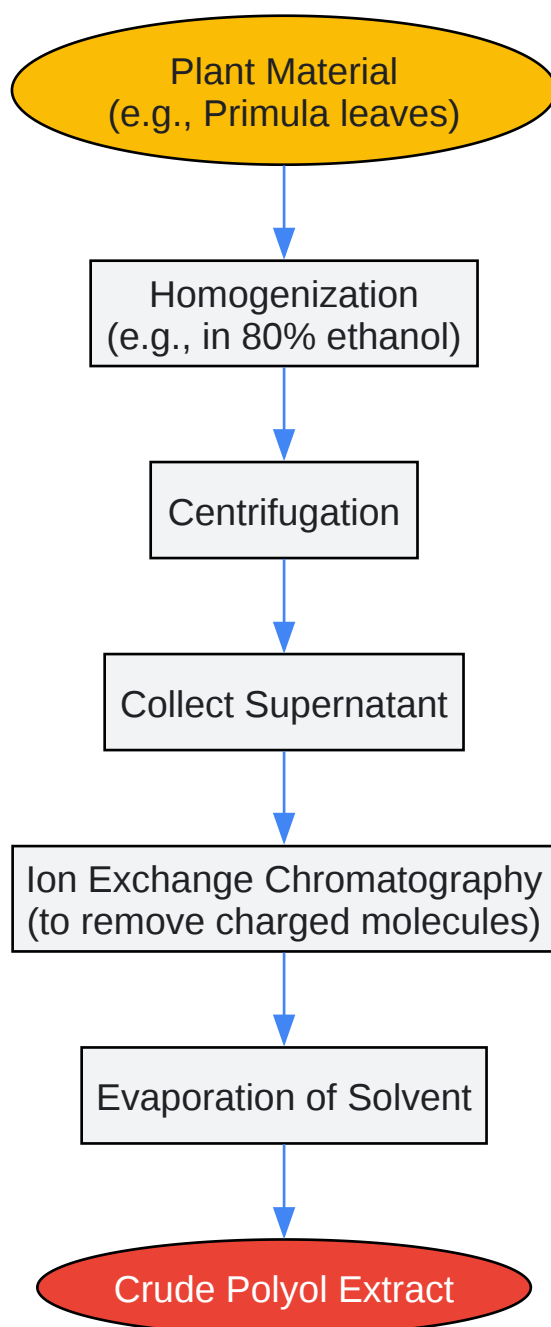
Detailed experimental spectroscopic data for **volemitol**, such as ^1H and ^{13}C NMR, are not readily available in public databases. However, its structure has been confirmed by these methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H and ^{13}C NMR spectra of **volemitol** are expected to be complex due to the presence of multiple chiral centers and hydroxyl groups. The spectra would show signals corresponding to the seven carbon atoms and the sixteen protons, with characteristic chemical shifts for alcohol and alkane moieties.
- Infrared (IR) Spectroscopy: The IR spectrum of **volemitol** would be dominated by a broad and strong absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$, characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. C-H stretching vibrations would be observed around $2850\text{--}3000\text{ cm}^{-1}$, and C-O stretching vibrations would appear in the $1000\text{--}1200\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS): Electrospray ionization (ESI) and other soft ionization techniques are suitable for the analysis of **volemitol**. PubChem lists experimental LC-MS data showing a precursor ion $[\text{M-H}]^-$ at m/z 211.082.[\[3\]](#)

Biosynthesis of Volemitol

In higher plants such as *Primula*, **volemitol** is a significant product of photosynthesis and plays a role in carbon storage and transport. The primary biosynthetic pathway involves the reduction of the seven-carbon ketose, sedoheptulose.





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- To cite this document: BenchChem. [Volemitol: A Comprehensive Technical Guide on its Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7822156#volemitol-structure-and-chemical-properties]

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